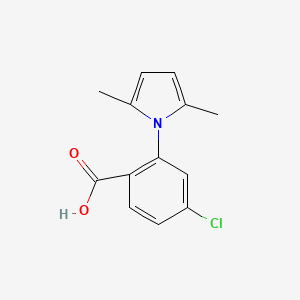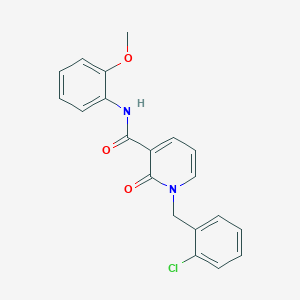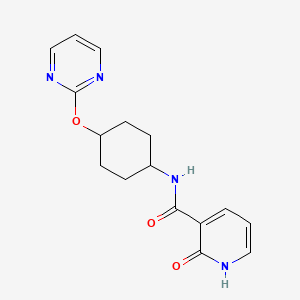
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a complex chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound has a unique structural framework that can be tailored for specific scientific purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions starting with readily available precursors:
Starting Materials: The synthesis usually begins with cyclohexyl derivatives and pyrimidine-2-ol.
Stepwise Reactions: The cyclohexyl derivative undergoes hydroxylation to form 4-(pyrimidin-2-yloxy)cyclohexanol.
Cyclization and Condensation: A cyclization reaction, followed by condensation with dihydropyridine-3-carboxylic acid, forms the 2-oxo-dihydropyridine structure.
Industrial Production Methods
Batch Process: This method allows controlled reactions and adjustments in reaction conditions to optimize yields.
Continuous Flow Synthesis: In industrial settings, continuous flow reactors are employed for the large-scale production, ensuring consistent quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, transforming functional groups and increasing its oxidation state.
Reduction: Reduction reactions can be used to modify specific parts of the molecule, affecting its reactivity and stability.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminium hydride are effective.
Solvents: Typical solvents include dichloromethane, ethanol, and water, selected based on the reaction type.
Major Products Formed
The main products depend on the specific reaction conditions:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Formation of new carbon-carbon or carbon-nitrogen bonds.
Applications De Recherche Scientifique
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.
Biology
Studies indicate potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Its structure suggests potential as an active pharmaceutical ingredient, especially in developing novel therapies for chronic diseases.
Industry
The compound is used in the development of advanced materials with specific properties, such as increased durability or reactivity.
Mécanisme D'action
The compound's mechanism of action is primarily driven by its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors that regulate biological pathways.
Pathways: Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Unique Features
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity.
Similar Compounds
2-oxo-1,2-dihydropyridine derivatives: Similar basic structure but different functional groups.
Cyclohexyl-pyrimidine compounds: Share some structural similarities but differ in the arrangement and type of functional groups.
Carboxamide derivatives: Possess the carboxamide functional group but differ in the remaining structure.
Propriétés
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-13(3-1-8-17-14)15(22)20-11-4-6-12(7-5-11)23-16-18-9-2-10-19-16/h1-3,8-12H,4-7H2,(H,17,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXXGEGOOFFEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CNC2=O)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Propyloxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
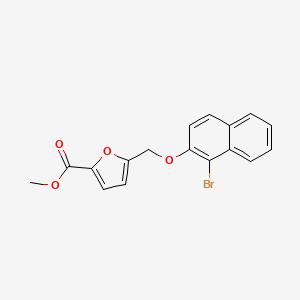
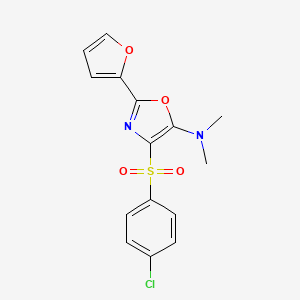
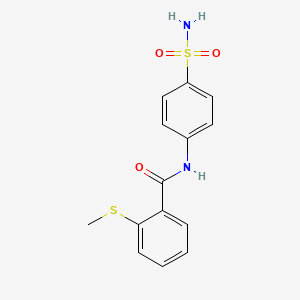
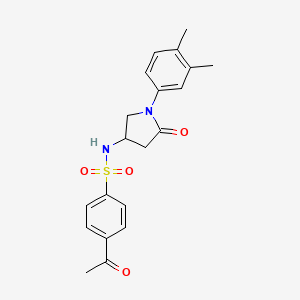
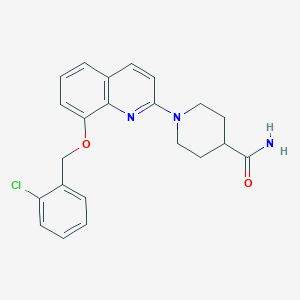

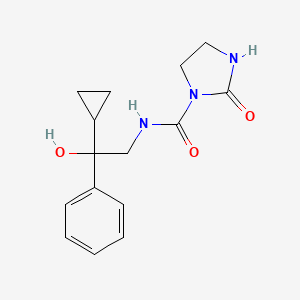
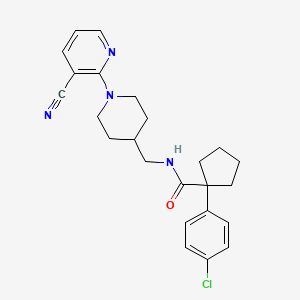
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)
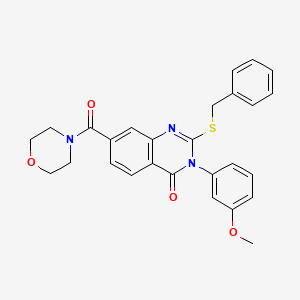
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)
